Antiquorin
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Overview
Description
Antiquorin is a natural product found in Euphorbia fischeriana, Euphorbia antiquorum, and Euphorbia neriifolia with data available.
Scientific Research Applications
Chemical Structure and Composition
- Antiquorin is a diterpene isolated from Euphorbia antiquorum. Initially thought to be cis-fused between the A and B rings, further structural analysis using X-ray diffraction revealed a trans-fused configuration (Zhi-da et al., 1991).
- Another study also identified this compound as an atisine diterpene, and along with it, two triterpenes - friedelan-3β-ol and β-taraxerol were isolated from Euphorbia antiquorum (Min et al., 1989).
Applications in Cellular Signaling and Bioluminescence
- The photoprotein aequorin, related to this compound, has been used as a calcium-sensitive luminescent protein for intracellular calcium measurement in plants and animals. It is formed from apoaequorin and coelenterazine, and is used to monitor calcium changes induced by various stimuli (Knight et al., 1991).
- Aequorin has also been used to target specific intracellular locations, such as mitochondria and the endoplasmic reticulum, to analyze calcium homeostasis at a subcellular level (Chiesa et al., 2001).
Biochemical and Structural Analysis
- The crystal structure of aequorin was determined to understand its bioluminescence mechanism. It has a globular structure with a hydrophobic core cavity accommodating the chromophoric ligand coelenterazine-2-hydroperoxide (Head et al., 2000).
Medicinal and Biological Research
- Studies have identified plants with confirmed antiquorum activity, suggesting potential uses in medicinal and biological applications. For instance, Quercus robur and Betula verrucosa are among the plants with such activity (Karashchuk, 2021).
Use in Bioluminescence Immunoassays
- Aequorin has been encapsulated in liposomes for use in bioluminescence immunoassays. This approach enables sensitive detection of analytes like biotin, demonstrating aequorin's utility in biochemical assays (Ho & Huang, 2005).
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1R,9S,12R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |
InChI |
InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13?,14?,16?,19+,20-/m1/s1 |
InChI Key |
UQKJSKXVMBIKGF-ZSWWFFRDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]34C2C[C@@H](C(C3=O)O)C(=C)C4)(C)C |
SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |
Canonical SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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